3-Fenilciclobutanon

Descripción general

Descripción

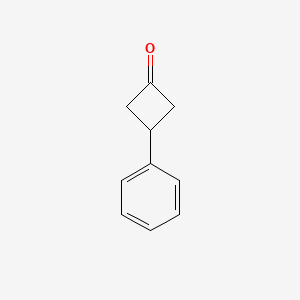

3-Phenylcyclobutanone is an organic compound with the molecular formula C₁₀H₁₀O. It is a cyclobutanone derivative where a phenyl group is attached to the third carbon of the cyclobutanone ring.

Aplicaciones Científicas De Investigación

3-Phenylcyclobutanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of γ-butyrolactones and other complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mecanismo De Acción

Target of Action

It’s known that the compound is used in various chemical reactions, indicating that its targets could be a range of different molecules depending on the specific reaction .

Mode of Action

3-Phenylcyclobutanone is involved in several chemical reactions. For instance, it participates in the asymmetric Baeyer–Villiger reaction catalyzed by a cationic Co (III) (salen) complex . In this reaction, 3-Phenylcyclobutanone interacts with the catalyst to undergo oxidation and rearrangement .

Biochemical Pathways

One of the key biochemical pathways involving 3-Phenylcyclobutanone is the Baeyer–Villiger oxidation. This reaction is catalyzed by flavinium-cinchona alkaloid ion-pair catalysts, leading to the formation of corresponding lactones . The reaction is stereoselective, meaning it preferentially produces one stereoisomer over the other .

Result of Action

The result of 3-Phenylcyclobutanone’s action in the Baeyer–Villiger oxidation is the formation of lactones . Lactones are cyclic esters that can be used in various chemical syntheses .

Action Environment

The action of 3-Phenylcyclobutanone can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the efficiency and selectivity of the Baeyer–Villiger oxidation can be affected by the reaction conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Phenylcyclobutanone can be synthesized through several methods. One common approach involves the Baeyer-Villiger oxidation of 3-phenylcyclobutanone using hydrogen peroxide in the presence of a chiral catalyst such as a cationic cobalt (III) salen complex . Another method involves the reaction of 2,2-dichloro-3-phenylcyclobutenone with appropriate reagents .

Industrial Production Methods: While specific industrial production methods for 3-Phenylcyclobutanone are not widely documented, the synthesis typically involves standard organic synthesis techniques such as oxidation reactions and the use of specialized catalysts to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenylcyclobutanone undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert 3-Phenylcyclobutanone to corresponding alcohols or hydrocarbons.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, chiral catalysts (e.g., cationic cobalt (III) salen complex).

Reduction: Metal hydrides (e.g., lithium aluminum hydride).

Substitution: Electrophiles such as halogens or nitro groups.

Major Products:

Oxidation: Lactones.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Comparación Con Compuestos Similares

Cyclobutanone: The parent compound without the phenyl group.

3-Phenylcyclobutan-1-one: A similar compound with slight structural variations.

2,2-Dichloro-3-phenylcyclobutanone: A precursor used in the synthesis of 3-Phenylcyclobutanone

Uniqueness: 3-Phenylcyclobutanone is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutanone derivatives. This makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

3-Phenylcyclobutanone is a compound of considerable interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article provides an overview of its biological activity, supported by recent research findings, case studies, and data tables.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-phenylcyclobutanone. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values determined for these bacteria suggest that 3-phenylcyclobutanone could serve as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

3-Phenylcyclobutanone has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential application in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of 3-phenylcyclobutanone have been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound showed promising results, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of 3-phenylcyclobutanone is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Signaling Pathways : Inflammatory responses may be altered through modulation of NF-kB signaling pathways.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of cyclobutanones, including 3-phenylcyclobutanone, and evaluated their antimicrobial efficacy. The results indicated that modifications to the phenyl group could enhance antimicrobial potency, suggesting avenues for further development .

Case Study 2: Anti-inflammatory Research

A study conducted by Egea-Arrebola et al. explored the anti-inflammatory effects of cyclobutane derivatives. They found that 3-phenylcyclobutanone effectively reduced cytokine levels in LPS-stimulated macrophages, providing insights into its potential therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

3-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSFCUGCAZOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200767 | |

| Record name | 3-Phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52784-31-3 | |

| Record name | 3-Phenylcyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylcyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 3-Phenylcyclobutanone?

A1: Several methods have been explored to synthesize 3-Phenylcyclobutanone. One approach involves the catalytic hydrogenation of either 1,1-difluoro-2,2-dichloro-3-phenylcyclobutane or 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene over a palladium-on-charcoal catalyst. [] Another method utilizes a one-step reaction of phenylacetyl chloride with diazomethane. []

Q2: How does the presence of substituents on the cyclobutanone ring influence the photochemical reactivity of 3-phenylcyclobutanones?

A2: Studies on 2,2-dimethyl-1-phenyl-1,3-diketones, which contain the 3-phenylcyclobutanone moiety, reveal that irradiation can lead to both type I cleavage products and type II cyclization products. [] Interestingly, the ratio of these products changes depending on the substituent at the 3-position of the cyclobutanone ring. Specifically, a 3-isopropyl substituent favors type II cyclization (forming 3-hydroxy-2,2,4,4-tetramethyl-3-phenylcyclobutanone) compared to a 3-ethyl group.

Q3: Can 3-phenylcyclobutanone undergo ring-opening reactions, and what are the products formed?

A3: Yes, 3-phenylcyclobutanone can undergo ring-opening reactions under specific conditions. Treatment with dilute aqueous sodium hydroxide leads to the formation of benzoylacetone. [] When reacted in boiling acetic acid, β-methyl-trans-cinnamic acid is produced. []

Q4: What is the stereochemical outcome of the reduction of 3-phenylcyclobutanone and related compounds?

A4: Catalytic hydrogenation of 3-phenylcyclobut-2-enone yields 3-phenylcyclobutanone. [] Further reduction of this ketone or the corresponding alcohol, 2-chloro-3-phenylcyclobut-2-enol, using catalytic hydrogenation yields predominantly cis-3-phenylcyclobutanol. []

Q5: How does the structure of 3-phenylcyclobutanone impact its reactivity in Baeyer-Villiger oxidations?

A5: Research indicates that chiral cationic palladium(II) 2-(phosphinophenyl)pyridine complexes can act as effective catalysts for the asymmetric Baeyer-Villiger oxidation of 3-phenylcyclobutanone. [] This reaction exhibits good enantioselectivity, highlighting the potential for synthesizing enantioenriched lactones from prochiral cyclobutanones.

Q6: Can you describe a specific application of 3-phenylcyclobutanone in organic synthesis?

A6: 3-Phenylcyclobutanone serves as a key starting material in the enantioselective synthesis of 3,4-disubstituted butyrolactones. [] The process hinges on the enantioselective deprotonation of 3-phenylcyclobutanone, demonstrating its utility in constructing chiral building blocks for more complex molecules.

Q7: How does the reaction of 3-phenylcyclobutanone with nitrosobenzene differ from that of other substituted cyclobutanones?

A7: While 3-ethoxy-2-alkylcyclobutanones react with nitrosobenzene in the presence of Me3SiOTf to yield 6-alkyl-2-phenyl-2H-1,2-oxazin-5(6H)-ones, 3-phenylcyclobutanones follow a different reaction pathway. [] Instead, they primarily form γ,δ-unsaturated hydroxamic acid derivatives via cleavage of a cyclobutanone C1–C2 bond.

Q8: What insights can Nuclear Magnetic Resonance (NMR) spectroscopy provide about the structure of 3-phenylcyclobutanone derivatives?

A8: Detailed analysis of the 1H NMR spectrum of 2-t-butyl-2-cyano-3-phenylcyclobutanone, a 3-phenylcyclobutanone derivative, provides valuable stereochemical information. [] This technique allows for the determination of the relative configuration of substituents on the cyclobutanone ring.

Q9: Are there any reported biological transformations involving 3-phenylcyclobutanone?

A9: Studies have shown that a novel Baeyer–Villigerase enzyme can facilitate the stereospecific oxidation of 3-phenylcyclobutanone. [] This finding highlights the potential for utilizing biocatalysts to achieve chemo- and enantioselective transformations of 3-phenylcyclobutanone derivatives.

Q10: Have any computational studies been conducted on 3-phenylcyclobutanone or its derivatives?

A10: Yes, simple molecular orbital calculations (LCAO) have been employed to estimate the electron delocalization energies of various small-ring compounds, including phenyl-substituted cyclobutenes and cyclobutenones, such as those related to 3-phenylcyclobutanone. [] These calculations offer insights into the relative stability and potential reactivity of these systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.